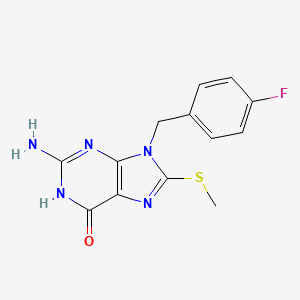
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an amino group, a fluorobenzyl group, and a methylthio group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various substitution reactions to introduce the amino, fluorobenzyl, and methylthio groups. Common reagents used in these reactions include halogenating agents, nucleophiles, and catalysts to facilitate the substitution processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the attached functional groups.
Substitution: The amino and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and catalysts are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine core.
Scientific Research Applications
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in nucleotide synthesis, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-9-(4-chlorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one
- 2-Amino-9-(4-bromobenzyl)-8-(methylthio)-1H-purin-6(9H)-one
- 2-Amino-9-(4-methylbenzyl)-8-(methylthio)-1H-purin-6(9H)-one
Uniqueness
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C13H12FN5OS |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
2-amino-9-[(4-fluorophenyl)methyl]-8-methylsulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C13H12FN5OS/c1-21-13-16-9-10(17-12(15)18-11(9)20)19(13)6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H3,15,17,18,20) |
InChI Key |
YQWAXDPFOSTNGP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















